molecular formula C11H16N2O B2820077 2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine CAS No. 2320821-33-6

2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine

Cat. No.: B2820077
CAS No.: 2320821-33-6
M. Wt: 192.262
InChI Key: IEDWBGIBRBHGKB-UHFFFAOYSA-N
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Description

2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxypyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine typically involves the reaction of pyridine derivatives with methoxypyrrolidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst, followed by further functionalization to introduce the methoxypyrrolidine group .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while reduction could produce pyrrolidine derivatives with varying degrees of saturation .

Scientific Research Applications

2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Nicotine: Structurally similar due to the presence of a pyridine ring and a pyrrolidine group.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine scaffold.

Uniqueness

2-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-[(3-methoxypyrrolidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-5-7-13(9-11)8-10-4-2-3-6-12-10/h2-4,6,11H,5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDWBGIBRBHGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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